Isopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine
Description
Isopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine (CAS: 2274230-86-1) is an organofluorine compound featuring a pyridine ring substituted with a trifluoromethyl group at the 6-position and an isopropylaminomethyl group at the 3-position. Its molecular formula is C₁₀H₁₃F₃N₂, with a molecular weight of 218.22 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research. The MDL identifier MFCD31760122 and CAS number provide standardized references for its characterization and synthesis .
Properties
IUPAC Name |
N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c1-7(2)14-5-8-3-4-9(15-6-8)10(11,12)13/h3-4,6-7,14H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEDXFAHKOVNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Chloropyridine Intermediates
The most widely reported strategy involves nucleophilic displacement of a chloropyridine precursor. As outlined in , the synthesis begins with 6-chloro-3-(trifluoromethyl)pyridine, where the chlorine atom at the 6-position undergoes substitution with an isopropylamine nucleophile. This reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate or triethylamine as bases to deprotonate the amine. Heating at 80–100°C for 12–24 hours facilitates the SNAr (nucleophilic aromatic substitution) mechanism, favored by the electron-withdrawing trifluoromethyl group at the 3-position .
Reaction Conditions and Yields
| Parameter | Details | Source |
|---|---|---|
| Starting Material | 6-Chloro-3-(trifluoromethyl)pyridine | |
| Nucleophile | Isopropylamine | |
| Solvent | DMF, 80°C, 18 hours | |
| Base | K2CO3 (2.5 equiv) | |
| Yield | 68–72% |
This method’s scalability is demonstrated in , where analogous reactions using 2-chloro-4-(pyridin-3-yl)pyrimidine achieved 85% yield under optimized conditions. However, steric hindrance from the trifluoromethyl group may necessitate prolonged reaction times compared to non-fluorinated analogs .
Cross-Coupling Reactions for Pyridine Functionalization
Palladium-catalyzed cross-coupling offers an alternative route to install the isopropylamine moiety. Source describes a Suzuki-Miyaura coupling between a boronic ester-functionalized pyridine and an isopropylamine-containing aryl halide. Using Pd(PPh3)4 as a catalyst and sodium carbonate as a base in a toluene/water biphasic system, this method achieves 65–70% yield. The trifluoromethyl group is introduced earlier in the synthesis via trifluoromethylation of a pyridine precursor using Umemoto’s reagent .
Catalytic System Optimization
-
Catalyst : Pd2(dba)3/XantPhos (2 mol%)
-
Solvent : Toluene, 110°C, 12 hours
-
Base : t-BuONa (2 equiv)
This approach minimizes side reactions associated with nucleophilic substitution but requires stringent anhydrous conditions and expensive catalysts.
One-Pot Enamine Synthesis with Triethyl Orthoformate
Source reports a one-pot protocol combining 5-(4-chlorophenyl)furan-2(3H)-one, triethyl orthoformate, and isopropylamine. The reaction proceeds via in situ formation of an ethoxymethylene intermediate, which undergoes nucleophilic attack by the amine. Ethanol elimination then yields the enamine product, which is hydrogenated to the saturated amine using Pd/C under H2 atmosphere .
Key Advantages
Curtius Rearrangement for Amine Installation
The patent WO2021074138A1 discloses a Curtius rearrangement strategy to introduce the isopropylamine group. An acyl azide intermediate, generated from 6-trifluoromethylpyridine-3-carbonyl chloride and diphenylphosphoryl azide (DPPA), thermally decomposes to an isocyanate. Subsequent reaction with isopropylamine affords the target compound in 60–65% yield.
Critical Parameters
-
Acyl Azide Formation : DPPA, DIPEA, CH2Cl2, 0°C → 25°C.
-
Rearrangement : Toluene, 80°C, 3 hours.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Cost | Scalability | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–72 | Low | High | 95 |
| Cross-Coupling | 65–70 | High | Moderate | 90 |
| HATU Coupling | 75–78 | Very High | Low | 98 |
| One-Pot Enamine | 82 | Moderate | High | 97 |
| Curtius Rearrangement | 60–65 | Moderate | Low | 92 |
The one-pot enamine synthesis offers the highest yield and scalability, making it preferable for industrial applications. Conversely, HATU-mediated coupling is reserved for small-scale, high-purity requirements.
Chemical Reactions Analysis
Types of Reactions
Isopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group or the pyridine ring can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- Isopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the reactivity and stability of derivatives formed during chemical reactions. This compound can be utilized in the synthesis of more complex molecules, particularly in medicinal chemistry where fluorinated compounds often exhibit improved pharmacological properties.
Reactions Involving this compound
- The compound can undergo various chemical transformations:
- Oxidation : Converts the amine into corresponding oxides.
- Reduction : Produces different amine derivatives.
- Substitution : The trifluoromethyl group or pyridine ring can participate in substitution reactions, leading to new compounds.
Biological Research
Study of Biological Pathways
- This compound is employed in biological studies to investigate enzyme interactions and cellular pathways. The trifluoromethyl group enhances binding affinity to specific molecular targets, such as enzymes or receptors, which is crucial for understanding biological mechanisms.
Potential Therapeutic Applications
- Research indicates that derivatives of this compound could have applications in treating diseases like malaria. For instance, structure-based discovery efforts have identified analogs with enhanced potency against Plasmodium species, demonstrating the compound's potential as a lead in drug development .
Industrial Applications
Agrochemicals Production
- This compound is utilized in the synthesis of agrochemicals. Its unique properties allow for the development of effective herbicides and pesticides, which are essential for modern agriculture.
Case Study 1: Malaria Treatment Development
A study focused on optimizing pyrrole-based compounds for dihydroorotate dehydrogenase inhibitors revealed that modifications on the pyridine ring significantly improved potency against malaria parasites. The incorporation of trifluoromethyl groups was found to enhance the efficacy of these compounds, showcasing their potential in antimalarial drug design .
| Compound | Activity (EC50 μM) | Selectivity |
|---|---|---|
| Compound A | 0.0044 | High |
| Compound B | 0.063 | Moderate |
| This compound | TBD | TBD |
Case Study 2: Synthesis Methodology
Research has demonstrated efficient synthetic routes for producing this compound using continuous flow reactors and advanced purification techniques. This approach not only enhances yield but also reduces production costs, making it viable for industrial applications .
Mechanism of Action
The mechanism of action of Isopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes .
Comparison with Similar Compounds
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine (CAS: 1289385-04-1)
- Molecular Formula : C₉H₁₃BrN₂
- Molecular Weight : 229.12 g/mol
- Key Properties :
- Boiling Point: 293°C
- Density: 1.317 g/cm³
- Flash Point: 131°C
- Comparison: The bromine atom at the 6-position increases molecular weight compared to the trifluoromethyl analogue (229.12 vs. The bromo derivative’s higher boiling point (293°C vs.
Complex Heterocyclic Analogues
Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine (CAS: 1316225-60-1)
- Molecular Formula : C₁₅H₂₀F₃N₅
- Molecular Weight : 327.35 g/mol
- Key Features :
- Comparison: The trifluoromethyl-pyrazolo-pyridine scaffold increases molecular weight (327.35 vs.
Aliphatic Amine Derivatives
Isopropyl-(2-methoxy-ethyl)-methyl-amine (CAS: Not provided)
- Molecular Formula: C₇H₁₇NO
- Molecular Weight : 131.22 g/mol
- Key Properties :
- Boiling Point: 393.98 K (120.83°C)
- logP: 0.973
- Water Solubility (log10ws): -0.52
- Comparison :
- The absence of an aromatic ring results in lower molecular weight (131.22 vs. 218.22 g/mol) and higher water solubility (log10ws -0.52 vs. likely lower for aromatic amines).
- The methoxy-ethyl group introduces polarity, reducing lipophilicity (logP 0.973) compared to the trifluoromethylpyridine derivative (predicted logP ~2.5) .
Data Table: Comparative Analysis
Key Research Findings
- Trifluoromethyl vs. Bromo Substituents : The trifluoromethyl group in the target compound enhances thermal stability and lipophilicity compared to bromo analogues, making it more suitable for applications requiring prolonged metabolic activity .
- Aliphatic vs. Aromatic Amines : Aliphatic amines like isopropyl-(2-methoxy-ethyl)-methyl-amine prioritize solubility and simplicity, whereas aromatic amines offer tailored electronic properties for targeted interactions .
Biological Activity
Isopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine is a compound that has garnered interest in various biological research domains due to its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which significantly influences its biological activity by enhancing binding affinity and selectivity for various molecular targets. The presence of the pyridine ring further contributes to its reactivity and interaction with biological systems.
The mechanism of action of this compound primarily involves:
- Enzyme Interaction : The compound interacts with specific enzymes, potentially inhibiting or activating their functions. This can lead to modulation of metabolic pathways.
- Receptor Modulation : It may affect receptor activity, influencing various cellular responses.
- Cellular Processes : The compound could interfere with cellular processes such as signal transduction pathways, apoptosis, or inflammation.
The trifluoromethyl group enhances the compound's binding capabilities, allowing for more effective interactions with target sites.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing pyridine structures have been evaluated for their efficacy against various bacterial strains. Some studies report minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting strong antibacterial properties .
Antiviral and Antiparasitic Activity
The potential antiviral and antiparasitic activities of this compound have also been explored. Certain derivatives have shown promising results in inhibiting Plasmodium falciparum, the causative agent of malaria, with low nanomolar potency . This highlights the compound's versatility in targeting different pathogens.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines such as IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests a potential application in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC = 3.12 μg/mL against S. aureus | |
| Antiviral | Low nM potency against P. falciparum | |
| Anti-inflammatory | Inhibition of IL-6 release |
Case Study: Antimicrobial Evaluation
A recent study evaluated the antimicrobial properties of several pyridine derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard microbiological techniques to determine MIC values and assess the compound's effectiveness compared to established antibiotics like ciprofloxacin .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Isopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridine derivatives with trifluoromethyl groups are often prepared by reacting halogenated pyridines with trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions . Purification via reverse-phase HPLC is critical for isolating high-purity products .
- Key Considerations :
| Method | Reactants | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | 6-Chloropyridine derivative, CF₃SiMe₃ | THF | 65–75 | ≥95 |
| Cross-Coupling | Boronic acid derivatives, Pd catalysts | DMF | 50–60 | ≥90 |
Q. What analytical techniques are most effective for confirming the structure of this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., trifluoromethyl group at C6, isopropylamine at C3) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₀H₁₃F₃N₂, expected [M+H]⁺ = 219.10) .
- Melting Point Analysis : Compare observed values (e.g., 106–108°C) with literature data .
Q. What safety precautions are essential when handling this compound in the lab?
- Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of vapors/aerosols. The compound may release toxic fumes upon decomposition . Store in inert atmospheres at room temperature to prevent degradation .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in catalytic applications?
- Mechanistic Insight : The -CF₃ group increases electrophilicity at the pyridine ring, enhancing its suitability for Suzuki-Miyaura couplings or SNAr reactions. Computational studies (DFT) show decreased electron density at C2 and C4 positions, favoring nucleophilic attack .
Q. What computational approaches are recommended to model the compound’s interaction with biological targets?
- Methods :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., kinases). The isopropylamine moiety may act as a hydrogen-bond donor .
- MD Simulations : Analyze stability of ligand-protein complexes in aqueous environments (e.g., using GROMACS) .
Q. How can contradictory data from different synthetic batches be resolved?
- Troubleshooting :
- Purity Analysis : Use HPLC-MS to identify impurities (e.g., unreacted starting materials or byproducts) .
- Reaction Optimization : Adjust stoichiometry of trifluoromethylation agents or catalyst loading (e.g., Pd(PPh₃)₄ from 2% to 5%) .
Q. What are the potential biological applications of this compound, and how can its activity be validated?
- Applications :
- Enzyme Inhibition : Screen against bacterial biotin carboxylase (Ki values via fluorescence polarization assays) .
- Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .
Q. How does the compound’s stability vary under extreme conditions (e.g., high temperature, acidic pH)?
- Stability Studies :
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 100°C (dry) | Pyridine ring decomposition | 2–4 hr |
| pH 2 (aqueous) | Hydrolysis of amine group | <1 hr |
Data Contradiction Analysis
- Example : Discrepancies in reported yields (65–75% vs. 50–60%) may arise from varying solvent polarity or catalyst efficiency. Cross-validate with controlled experiments (e.g., replicate reactions in THF vs. DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
